molecular formula C8H13NO4 B10854570 Alaremycin 2

Alaremycin 2

Cat. No.: B10854570
M. Wt: 187.19 g/mol
InChI Key: QSRUAKBTZTXXLM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alaremycin 2 is an antibiotic compound produced by the actinomycete strain Streptomyces sp. A012304. It is structurally related to 5-aminolevulinic acid, a precursor in the biosynthesis of heme. This compound has been found to inhibit the growth of both Gram-negative and Gram-positive bacteria by targeting the heme biosynthetic pathway .

Chemical Reactions Analysis

Types of Reactions

Alaremycin 2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties.

Mechanism of Action

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(5R)-5-acetamido-4-oxohexanoic acid

InChI

InChI=1S/C8H13NO4/c1-5(9-6(2)10)7(11)3-4-8(12)13/h5H,3-4H2,1-2H3,(H,9,10)(H,12,13)/t5-/m1/s1

InChI Key

QSRUAKBTZTXXLM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)CCC(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)CCC(=O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.